molecular formula C15H21N3 B3075091 3-tert-Butyl-1-(3,4-dimethylphenyl)-1H-pyrazol-5-amine CAS No. 1025893-78-0

3-tert-Butyl-1-(3,4-dimethylphenyl)-1H-pyrazol-5-amine

Cat. No. B3075091
CAS RN: 1025893-78-0
M. Wt: 243.35 g/mol
InChI Key: HYTASZJYCDSWBI-UHFFFAOYSA-N
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Description

3-tert-Butyl-1-(3,4-dimethylphenyl)-1H-pyrazol-5-amine, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. TAK-659 belongs to the class of pyrazol-5-amine inhibitors and has shown promising results in preclinical studies.

Scientific Research Applications

  • Chemical Synthesis and Protective Group Usage : This compound and its derivatives are often used in chemical syntheses. For example, t-Butyl as a Pyrazole protecting group is used for single-step preparation, highlighting its utility in synthesizing various organic compounds (Pollock & Cole, 2014).

  • NMR Spectroscopy and Reactivity Studies : The compound shows interesting reactivity, as studied through NMR spectroscopy. For instance, Tri(tert-butyl)plumbyl-amine exhibited notable reactivity and was studied using NMR, providing insights into molecular interactions and structures (Herberhold et al., 1997).

  • Methodologies in Organic Chemistry : It is involved in developing new methodologies in organic chemistry, such as a one-pot reductive amination process to synthesize valuable pyrazole derivatives (Becerra, Rojas, & Castillo, 2021).

  • Molecular Synthesis and Catalysis : The compound is significant in the synthesis of various molecular structures, serving as an intermediate in the creation of target molecules. For example, it plays a crucial role in synthesizing mTOR targeted PROTAC molecule PRO1 (Zhang et al., 2022).

  • Hydrogen Bonding and Crystallography : It forms part of studies in crystallography and hydrogen bonding, aiding in understanding molecular architecture and interactions (Abonía et al., 2007).

  • Synthesis of Pyrans and Related Compounds : This chemical is used in synthesizing various pyrans and related compounds, which have applications ranging from pharmacology to materials science (Zonouzi, Kazemi, & Nezamabadi, 2006).

  • Carbon Dioxide Fixation : The compound is involved in the study of carbon dioxide fixation, where it forms zwitterionic, bicyclic boraheterocycles, contributing to research in environmental chemistry and sustainable technologies (Theuergarten et al., 2012).

properties

IUPAC Name

5-tert-butyl-2-(3,4-dimethylphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-10-6-7-12(8-11(10)2)18-14(16)9-13(17-18)15(3,4)5/h6-9H,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTASZJYCDSWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A black solution of 3,4-dimethylphenyl hydrazine hydrochloride (Apollo, 1.73 g, 10.0 mmol) and 4,4-dimethyl-3-oxopentanenitrile (1.38 g, 11.0 mmol) in EtOH (20 mL) was stirred at reflux for 5 h. The cooled solution was concentrated in vacuo, redissolved in diethyl ether (20 mL) and washed with aqueous NaOH solution (1M, 20 mL). The aqueous was extracted with diethyl ether (2×20 mL), then the combined organics washed with brine (20 mL), dried (Na2SO4), filtered and concentrated in vacuo to leave the title compound (2.18 g, 90%). LCMS (Method 3): Rt 2.75 min, m/z 244 [MH+].
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

To a solution of pivaloylacetonitrile (400 mg) in toluene (10 mL) were added 3,4-dimethylphenylhydrazine hydrochloride (520 mg) and triethylamine (0.4 mL) and refluxed with heating for 5 hours. The reaction mixture was added with a saturated sodium hydrogen carbonate aqueous solution. The obtained organic layer was washed with a saturated sodium chloride aqueous solution. The obtained organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The obtained residue was purified on silica gel column chromatography (hexane:ethyl acetate=4:1) to give the titled compound (490 mg) having the following physical data.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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